4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride
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Overview
Description
4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound known for its role as an irreversible serine protease inhibitor. It is widely used in biochemical research due to its ability to inhibit a variety of proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . This compound is also known for its water solubility and stability in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of 4-(aminomethyl)benzenesulfonyl fluoride with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Hydrolysis: The compound can hydrolyze under basic conditions, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives and substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the active site serine residue, forming a stable sulfonyl enzyme derivative . This reaction prevents the protease from catalyzing further reactions, effectively inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another irreversible serine protease inhibitor with similar inhibition constants.
Diisopropylfluorophosphate (DFP): A compound with similar inhibitory properties but higher toxicity.
3-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride: A structurally similar compound with comparable protease inhibition properties.
Uniqueness
4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is unique due to its lower toxicity compared to PMSF and DFP, making it a safer alternative for use in biochemical research . Additionally, its water solubility and stability in aqueous solutions enhance its applicability in various experimental conditions .
Properties
CAS No. |
33719-29-8 |
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Molecular Formula |
C7H9ClFNO2S |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
4-(aminomethyl)benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H8FNO2S.ClH/c8-12(10,11)7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H |
InChI Key |
OZJWTUBGBIZUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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